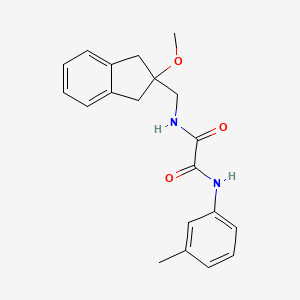

N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(m-tolyl)oxalamide

Description

Properties

IUPAC Name |

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-N'-(3-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-14-6-5-9-17(10-14)22-19(24)18(23)21-13-20(25-2)11-15-7-3-4-8-16(15)12-20/h3-10H,11-13H2,1-2H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSLXXSHRNEKMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NCC2(CC3=CC=CC=C3C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(m-tolyl)oxalamide typically involves the following steps:

Formation of the Indene Derivative: The starting material, 2-methoxy-2,3-dihydro-1H-indene, can be synthesized through the methoxylation of indene using methanol and an acid catalyst.

Oxalamide Formation: The oxalamide core is formed by reacting oxalyl chloride with the appropriate amine derivatives. In this case, the reaction involves N-methylation of the indene derivative followed by coupling with m-toluidine under controlled conditions.

Final Coupling: The final step involves the coupling of the methoxy-substituted indene derivative with the oxalamide intermediate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and indene moieties, leading to the formation of corresponding ketones or aldehydes.

Reduction: Reduction reactions can target the oxalamide core, potentially converting it to amines or alcohols under suitable conditions.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenating agents, nitrating agents, and other electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(m-tolyl)oxalamide has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular assays.

Medicine: It may be investigated for its pharmacological properties, including anti-inflammatory, analgesic, or anticancer activities.

Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(m-tolyl)oxalamide exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

- N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-phenyl oxalamide

- N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(p-tolyl)oxalamide

Uniqueness

N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(m-tolyl)oxalamide is unique due to the specific substitution pattern on the indene and tolyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Biological Activity

N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(m-tolyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Molecular Formula : CHNO

Molecular Weight : 325.4 g/mol

CAS Number : 2034261-90-8

IUPAC Name : N'-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]oxamide

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Indene Moiety : The indene structure is synthesized through methylation of suitable precursors.

- Attachment of the Oxalamide Group : This is achieved via a reaction between the indene derivative and oxalyl chloride, followed by treatment with an amine to yield the final oxalamide structure.

The biological activity of this compound may be attributed to its ability to modulate various molecular targets, including enzymes and receptors. The indene moiety facilitates binding to hydrophobic pockets in target proteins, while the oxalamide group can form hydrogen bonds, enhancing interaction specificity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties by scavenging free radicals.

- Anti-inflammatory Effects : Similar compounds have shown potential in inhibiting pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 in cell models .

- Antimicrobial Properties : Compounds with similar oxalamide structures have demonstrated antimicrobial activity against various bacterial strains, indicating potential therapeutic applications in treating infections.

Comparison with Similar Compounds

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| N1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide | Hydroxy group instead of methoxy | Potentially lower lipophilicity |

| N1-((2-methyl-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide | Methyl group instead of methoxy | Similar but varying potency |

The presence of the methoxy group in this compound may enhance its chemical reactivity and interactions with biological targets compared to similar compounds.

Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various oxalamides in RAW264.7 macrophage cells stimulated with lipopolysaccharides (LPS). The results indicated that compounds structurally related to N1-(methoxy-substituted indene)-oxalamides significantly downregulated iNOS expression by up to 42% compared to controls .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of oxalamides against both Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for further exploration in drug development.

Q & A

Q. Key Parameters :

- Temperature control (<0°C during acid chloride formation to prevent decomposition).

- Solvent choice (DMF for solubility vs. THF for milder conditions).

How can researchers resolve contradictions in bioactivity data across studies, such as inconsistent IC50 values in enzyme inhibition assays?

Advanced Question

Discrepancies may arise from:

- Assay variability : Differences in buffer pH, ionic strength, or enzyme source (e.g., recombinant vs. native).

- Compound purity : Trace solvents (e.g., DMSO) or stereoisomers (if chiral centers exist) can skew results .

Q. Methodological Solutions :

- Standardize assays using Bradford protein quantification for consistent enzyme concentrations .

- Validate purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) and LC-MS to detect impurities .

- Perform dose-response curves in triplicate with positive controls (e.g., known inhibitors) .

What computational approaches are effective for predicting the binding affinity of this compound with biological targets?

Advanced Question

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. The methoxy group’s electron-donating effects can be parameterized using DFT calculations (B3LYP/6-31G*) .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability, focusing on hydrogen bonds between the oxalamide backbone and catalytic residues .

Validation : Cross-check docking results with mutagenesis studies (e.g., Ala-scanning of target residues) .

How do the methoxy and m-tolyl groups influence the compound’s pharmacokinetic properties?

Basic Question

Q. Experimental Design :

- Measure logP via shake-flask method (octanol/water).

- Assess metabolic stability using liver microsomes (human/rat) with LC-MS/MS quantification .

What purification techniques are most effective for isolating this compound from complex reaction mixtures?

Basic Question

- Chromatography : Reverse-phase HPLC (C18 column, 60% acetonitrile) for high-resolution separation of polar byproducts .

- Crystallization : Optimize solvent pairs (e.g., dichloromethane/pentane) to yield single crystals for structural validation .

Troubleshooting : If crystallization fails, use preparative TLC (silica GF254, ethyl acetate) for small-scale purification .

How can researchers design experiments to probe the compound’s mechanism of enzyme inhibition?

Advanced Question

- Kinetic studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive).

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .

- Fluorescence quenching : Monitor tryptophan residues in the enzyme’s active site upon compound binding .

Case Study : For HIV entry inhibitors, SPR (surface plasmon resonance) can quantify binding to CD4 receptors .

What challenges arise in characterizing stereoisomers of this compound, and how can they be addressed?

Advanced Question

- Chiral centers : The dihydroindenyl group may introduce stereoisomerism, requiring chiral HPLC (Chiralpak AD-H column) or SFC (supercritical fluid chromatography) for resolution .

- Dynamic NMR : Detect atropisomerism (if present) by variable-temperature 1H NMR in DMSO-d6 .

Validation : Compare experimental CD spectra with DFT-simulated spectra to assign absolute configurations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.